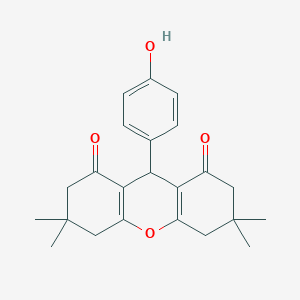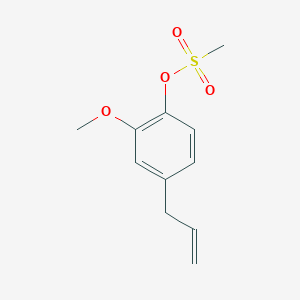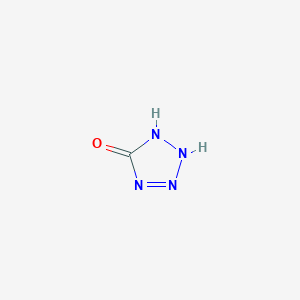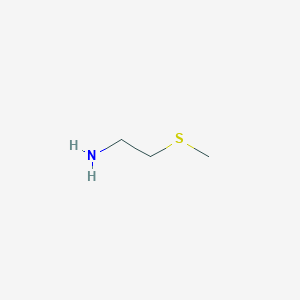
trans-2-Decene
Descripción general
Descripción
trans-2-Decene is an unsaturated hydrocarbon with a carbon-carbon double bond located at the second carbon atom in the chain. It is a member of the alkene family and has the molecular formula C10H20. The “trans” designation indicates that the hydrogen atoms attached to the carbon atoms of the double bond are on opposite sides, giving the molecule a more linear structure compared to its “cis” counterpart.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: trans-2-Decene can be synthesized through various methods, including:
Dehydration of Alcohols: One common method involves the dehydration of 2-decanol using an acid catalyst such as sulfuric acid or phosphoric acid. The reaction is typically carried out at elevated temperatures to facilitate the removal of water and formation of the double bond.
Dehydrohalogenation of Alkyl Halides: Another method involves the elimination of hydrogen halide from 2-decyl halides using a strong base like potassium tert-butoxide in a suitable solvent such as dimethyl sulfoxide.
Industrial Production Methods: Industrial production of this compound often involves the catalytic dehydrogenation of decane. This process uses metal catalysts such as platinum or palladium at high temperatures to remove hydrogen atoms and form the double bond.
Análisis De Reacciones Químicas
Types of Reactions: trans-2-Decene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form epoxides or diols using oxidizing agents like peracids or osmium tetroxide.
Hydrogenation: The double bond can be hydrogenated to form decane using hydrogen gas in the presence of a metal catalyst such as palladium on carbon.
Halogenation: this compound reacts with halogens like bromine or chlorine to form vicinal dihalides.
Hydrohalogenation: Addition of hydrogen halides like hydrogen chloride or hydrogen bromide across the double bond results in the formation of alkyl halides.
Common Reagents and Conditions:
Oxidation: Peracids (e.g., m-chloroperbenzoic acid), osmium tetroxide.
Hydrogenation: Hydrogen gas, palladium on carbon catalyst.
Halogenation: Bromine, chlorine.
Hydrohalogenation: Hydrogen chloride, hydrogen bromide.
Major Products:
Oxidation: Epoxides, diols.
Hydrogenation: Decane.
Halogenation: Vicinal dihalides.
Hydrohalogenation: Alkyl halides.
Aplicaciones Científicas De Investigación
trans-2-Decene has a wide range of applications in scientific research, including:
Chemistry: It is used as a starting material for the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: this compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on human health.
Industry: It is used in the production of lubricants, surfactants, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of trans-2-Decene involves its ability to participate in various chemical reactions due to the presence of the carbon-carbon double bond. This double bond is a site of high electron density, making it reactive towards electrophiles. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparación Con Compuestos Similares
cis-2-Decene: The “cis” isomer has hydrogen atoms on the same side of the double bond, resulting in a more bent structure.
1-Decene: An alkene with the double bond at the first carbon atom.
3-Decene: An alkene with the double bond at the third carbon atom.
Uniqueness: trans-2-Decene is unique due to its linear structure, which affects its physical properties and reactivity compared to its “cis” isomer and other positional isomers. The “trans” configuration results in a higher melting point and different reactivity patterns in chemical reactions.
Propiedades
IUPAC Name |
dec-2-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20/c1-3-5-7-9-10-8-6-4-2/h3,5H,4,6-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKNMBTZOEVIJCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC=CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90860337 | |
| Record name | 2-Decene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90860337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6816-17-7 | |
| Record name | 2-Decene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90860337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-Phenylbenzo[k]fluoranthene](/img/structure/B103953.png)










